Cas no 1005-21-6 (Phosphonium, trimethylphenyl-, iodide)

1005-21-6 structure
Product name:Phosphonium, trimethylphenyl-, iodide
Phosphonium, trimethylphenyl-, iodide Chemical and Physical Properties
Names and Identifiers
-
- Phosphonium, trimethylphenyl-, iodide
- trimethyl(phenyl)phosphanium,iodide
- trimethyl(phenyl)phosphanium iodide
- trimethyl(phenyl)phosphonium iodide
- 1005-21-6
- Trimethylphenylphosphonium iodide
- J-000175
- Trimethylphenylphosphoniumiodide
- DTXSID80326795
- SCHEMBL5087524
- NSC617062
- NSC-617062
- 1006-01-5
- trimethyl(phenyl)phosphanium;iodide
- CHEMBL2002862
-
- Inchi: InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
- InChI Key: XQLLUORERPKHEM-UHFFFAOYSA-M
- SMILES: C[P+](C)(C)C1=CC=CC=C1.[I-]
Computed Properties
- Exact Mass: 279.98742
- Monoisotopic Mass: 279.988
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 95.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Melting Point: 218 °C (dec.)(lit.)
- PSA: 0
- LogP: -0.77710
Phosphonium, trimethylphenyl-, iodide Related Literature
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1. Nuclear magnetic resonance studies on metal complexes. Part I. Dimethylphenylphosphine complexes of platinum(II) and palladium(II)J. M. Jenkins,B. L. Shaw J. Chem. Soc. A 1966 770
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Sarah J. Abraham,W. J. Criddle,Nichola J. Wilmott,James N. Miller,Julian F. Tyson,Philip E. Moss,W. I. Stephen,M. Masoom,Alan Townshend,S. J. Rowley,L. Ebdon,M. M. Rhead,D. A. Leathard,Sajedah A. H. Khalil,G. J. Moody,G. de Oliveira Neto,J. D. R. Thomas,Colin S. I. Lai,G. J. Moody,Philip H. V. Alexander,Gwilym J. Moody Anal. Proc. 1985 22 3
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3. Organic chemistry
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4. 267. Organometallic compounds containing a tin–phosphorus bondI. G. M. Campbell,G. W. A. Fowles,L. A. Nixon J. Chem. Soc. 1964 1389
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5. Catalytic properties of γ-alumina. Ab initio molecular orbital studies of clusters of chlorinated γ-aluminaJames Thomson,Geoffrey Webb,Brian C. Webster,John M. Winfield J. Chem. Soc. Faraday Trans. 1995 91 155
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